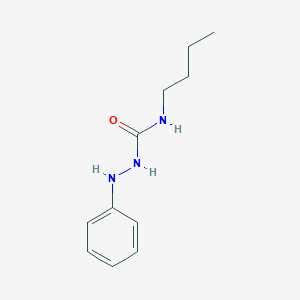

1-Anilino-3-butylurea

Description

Structure

3D Structure

Properties

CAS No. |

35524-21-1 |

|---|---|

Molecular Formula |

C11H17N3O |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-anilino-3-butylurea |

InChI |

InChI=1S/C11H17N3O/c1-2-3-9-12-11(15)14-13-10-7-5-4-6-8-10/h4-8,13H,2-3,9H2,1H3,(H2,12,14,15) |

InChI Key |

RTFZBFUSRAWOIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NNC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Anilino 3 Butylurea and Its Analogs

Strategic Approaches to Urea (B33335) Formation

The formation of the urea moiety is central to synthesizing 1-Anilino-3-butylurea. Strategic approaches have evolved from traditional methods using hazardous reagents to more sophisticated and safer protocols. The classical approach generally involves an isocyanate intermediate reacting with an amine. nih.gov Modern strategies focus on generating these intermediates in situ or utilizing alternative, greener pathways. nih.govrsc.org

The most direct route to N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. commonorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of phenylhydrazine (B124118) with butyl isocyanate. This reaction is generally efficient and proceeds at room temperature without the need for a catalyst. commonorganicchemistry.com

Historically, isocyanates were prepared using phosgene, a highly toxic gas. nih.govrsc.org Modern synthetic chemistry has largely moved towards phosgene-free methods due to safety and environmental concerns. rsc.orgresearchgate.net Safer alternatives to phosgene, such as triphosgene (B27547) (a solid) and N,N′-carbonyldiimidazole (CDI), are now widely used. nih.govrsc.org These reagents can react with an amine to form an isocyanate or an activated carbamate (B1207046) intermediate in situ, which then reacts with a second amine to yield the unsymmetrical urea. nih.govnih.gov

Alternative phosgene-free routes to isocyanates include rearrangement reactions like the Hofmann, Curtius, and Lossen rearrangements, which start from primary amides, acyl azides, and hydroxamic acids, respectively. nih.govorganic-chemistry.org Another prominent green method involves the dehydration of carbamic acids, which are formed from the reaction of amines with carbon dioxide (CO₂), to generate the isocyanate intermediate. organic-chemistry.orgacs.org

Table 1: Comparison of Isocyanate-Based Synthetic Routes for Ureas

| Method | Key Reagents | Intermediates | Advantages | Disadvantages | Citations |

| Direct Isocyanate-Amine Reaction | Amine, Isocyanate | None | Simple, high yield, mild conditions. | Limited commercial availability of some isocyanates. | commonorganicchemistry.com |

| Phosgene Equivalents (e.g., Triphosgene, CDI) | Amine, Triphosgene/CDI | Isocyanate, Activated Carbamate | Safer than phosgene, versatile. | Produces byproducts. | nih.govrsc.org |

| Rearrangement Reactions (Hofmann, Curtius, Lossen) | Amide, Acyl azide, Hydroxamic acid | Isocyanate | Avoids toxic reagents for isocyanate synthesis. | Can require multi-step preparation of starting materials. | nih.govorganic-chemistry.org |

| Carbamic Acid Dehydration | Amine, CO₂, Dehydrating agent (e.g., Mitsunobu reagent) | Carbamic acid, Isocyanate | Uses renewable CO₂, environmentally benign. | Requires specific reagents for dehydration. | organic-chemistry.orgacs.org |

Green chemistry principles have driven the development of more sustainable methods for urea synthesis. A key focus is the use of carbon dioxide (CO₂) as an abundant, renewable, and non-toxic C1 feedstock. organic-chemistry.orgpsu.edu Electrocatalytic and photocatalytic approaches are emerging as promising green routes for urea synthesis from CO₂ and nitrogenous molecules under mild conditions. rsc.orgresearchgate.netnih.gov

Non-catalytic methods for synthesizing ureas from amines and CO₂ have been developed, typically requiring elevated temperatures and pressures in the absence of any solvent or additive. psu.eduresearchgate.net The reaction proceeds through the formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate, followed by intramolecular dehydration to yield the urea. psu.edu The direct reaction of urea with amines or amino alcohols can also produce cyclic ureas and urethanes without a catalyst at elevated temperatures. rsc.org

Catalytic protocols offer milder reaction conditions and improved efficiency. Metal oxides (like TiO₂ and ZrO₂), zeolites, and various supported catalysts have been investigated for the synthesis of urea from ammonia (B1221849) and CO₂. numberanalytics.com For the synthesis of substituted ureas, transition metal catalysts, particularly palladium, can facilitate the cross-coupling of aryl chlorides with sodium cyanate (B1221674) to form an aryl isocyanate intermediate in one pot. nih.govorganic-chemistry.org Copper salts have also been shown to catalyze the formation of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. nih.gov Furthermore, the direct carbonylation of amines using carbon monoxide (CO) is another established catalytic route. nih.gov

Table 2: Overview of Green Chemistry Protocols for Urea Synthesis

| Protocol | Approach | Key Features | Conditions | Citations |

| Non-Catalytic | Reaction of amines with CO₂ | Catalyst-free, solvent-free. | High temperature and pressure (e.g., 180°C, 10 MPa). | psu.eduresearchgate.net |

| Catalytic (CO₂) | Electrocatalysis/Photocatalysis | Uses CO₂ and nitrogen sources, renewable energy driven. | Ambient temperature and pressure. | rsc.orgresearchgate.netnih.gov |

| Catalytic (Cross-Coupling) | Palladium-catalyzed coupling | Uses aryl halides and sodium cyanate. | Tolerant of various functional groups. | nih.govorganic-chemistry.org |

| Catalytic (Isocyanide Insertion) | Copper-catalyzed reaction | Uses aryl isocyanides and hydroxylamines. | Mild reaction conditions (e.g., 30°C). | nih.gov |

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time, reagents, and solvents. tandfonline.comthieme-connect.com Several one-pot methods for synthesizing urea derivatives have been developed. A common strategy involves the in-situ generation of an isocyanate followed by its reaction with a nucleophile in the same reaction vessel. organic-chemistry.org For example, Boc-protected amines can be converted into isocyanates using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then react with another amine to form the urea in high yield. organic-chemistry.org

Multi-component reactions (MCRs) are a powerful class of one-pot reactions where three or more reactants are combined to form a product that contains portions of all starting materials. nih.gov An Ugi five-component reaction has been developed for the synthesis of complex urea derivatives under solvent-free conditions, showcasing the ability to generate molecular diversity efficiently. tandfonline.com Another one-pot method involves the reaction of primary amides with oxalyl chloride to generate acyl isocyanates, which can then react with a variety of nucleophiles including amines to form unsymmetrical urea derivatives. thieme-connect.com These sequences allow for the rapid assembly of diverse libraries of urea compounds for applications such as drug discovery. nih.gov

The synthesis of this compound from phenylhydrazine presents a regioselectivity challenge because phenylhydrazine has two nucleophilic nitrogen atoms: the anilinic (N1) and the hydrazinic (N2). Selective reaction at one nitrogen over the other is crucial for obtaining the desired isomer.

Regioselectivity can often be controlled by exploiting the differences in nucleophilicity and steric hindrance between the two nitrogen atoms. The N2 nitrogen of phenylhydrazine is generally more nucleophilic and less sterically hindered than the N1 nitrogen, suggesting that reactions with electrophiles like butyl isocyanate would preferentially occur at the N2 position to form 1-butyl-3-phenylurea. To achieve the target this compound, where the butyl group is on the nitrogen adjacent to the carbonyl and the anilino group is on the other side, a different strategy is required.

One approach is to use a starting material where the desired connectivity is already established or can be directed. Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of C–N bonds. researchgate.net For instance, a protocol for the palladium-catalyzed N-arylation of ureas could be adapted. researchgate.net This might involve coupling a pre-formed butylurea with a suitable phenylhydrazine derivative where the undesired nitrogen is protected. Alternatively, a palladium-catalyzed amination could be used to couple an aryl halide with a urea, selectively forming the N-aryl bond. researchgate.net Such methods have been used to selectively install ureas at specific positions on heterocyclic scaffolds. researchgate.net The choice of ligands, such as bulky bi-aryl phosphines (e.g., Xantphos), is often critical in controlling the regioselectivity and efficiency of these catalytic reactions. researchgate.net

Theoretical and Computational Chemistry Investigations of 1 Anilino 3 Butylurea

Quantum Mechanical and Molecular Mechanics Studies

Quantum mechanical (QM) and molecular mechanics (MM) studies are fundamental computational techniques used to investigate molecules at the atomic level. QM methods, such as Density Functional Theory (DFT), are based on the principles of quantum physics and provide highly accurate information about the electronic structure and energy of a molecule. MM methods, on the other hand, use classical physics (a force field) to model the interactions between atoms, offering a computationally less expensive way to study larger systems and molecular dynamics.

For 1-Anilino-3-butylurea, a hybrid QM/MM approach could be employed. This would involve treating the core urea (B33335) and aniline (B41778) functional groups, where electronic effects are most critical, with a high level of QM theory. The more flexible butyl chain, where conformational changes are dominant, could be modeled using MM. This combined approach balances accuracy with computational efficiency, allowing for a thorough investigation of the compound's properties.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov The flexible butyl group and the rotatable bonds connecting the aniline and urea moieties in this compound suggest that it can adopt numerous conformations.

To map the energy landscape, researchers would systematically rotate the key dihedral angles within the molecule and calculate the potential energy at each step using QM or MM methods. nih.gov This process generates a potential energy surface, which is a multidimensional plot of the molecule's energy as a function of its geometry. nih.gov The low-energy regions on this map correspond to stable conformers, while the peaks represent the energy barriers for converting between them. nih.gov

Identifying the most stable, low-energy conformers is crucial, as these are the shapes the molecule is most likely to adopt. This information is fundamental for understanding how the molecule will interact with biological targets.

Prediction of Vibrational and Electronic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules.

Vibrational Properties: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. biointerfaceresearch.com By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes (the specific patterns of atomic motion for each vibration) can be determined. researchgate.net These predicted spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to the stretching and bending of particular bonds, such as the N-H, C=O, and C-N bonds of the urea and aniline groups. A study on the related compound 1-amidino-O-(n-butyl)urea utilized DFT calculations to analyze its vibrational modes. researchgate.net

Electronic Properties: Quantum mechanics can also predict electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insight into the molecule's chemical reactivity and electronic transitions. These calculations can predict the wavelengths of maximum absorption in the UV-Visible spectrum, which correspond to electrons being excited from lower to higher energy orbitals.

Molecular Modeling for Ligand-Target Binding Interactions

Molecular modeling is a cornerstone of modern drug discovery, used to simulate how a small molecule (a ligand), such as this compound, might interact with a biological macromolecule (a target), typically a protein or enzyme. biointerfaceresearch.com

Docking Simulations and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target. chemrevlett.com The process involves placing the ligand into the target's binding site in many different positions and orientations and then using a scoring function to estimate the binding affinity for each pose. mdpi.com

For this compound, researchers would first need a three-dimensional structure of a potential protein target. Docking simulations would then be performed to predict the most stable binding mode. mdpi.com The results would reveal key intermolecular interactions, such as:

Hydrogen bonds: Likely to form between the urea's N-H and C=O groups and polar amino acid residues in the target's active site.

Hydrophobic interactions: The aniline ring and the butyl chain could interact favorably with nonpolar residues.

Pi-stacking: The aromatic aniline ring might stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

These simulations provide a static snapshot of the likely binding conformation and an estimate of the binding free energy, which helps to rank potential drug candidates. nih.gov

| Interaction Type | Potential Groups on this compound | Potential Interacting Amino Acids |

| Hydrogen Bond Donor | N-H groups | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | C=O group | Arginine, Lysine, Serine, Histidine |

| Hydrophobic | Butyl chain, Phenyl ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Dynamic Simulations of Compound-Biomolecule Complexes

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment.

An MD simulation of the this compound-protein complex, generated from a docking study, would reveal:

Stability of the binding pose: Whether the predicted binding mode is stable over time or if the ligand shifts or even dissociates from the binding site.

Role of water molecules: MD simulations explicitly include water, which can play a critical role in mediating interactions at the binding interface.

These simulations provide a more realistic and detailed understanding of the binding event and can be used to calculate binding free energies with greater accuracy.

Quantitative Structure-Activity and Structure-Property Relationship Modeling (QSAR/QSPR)

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.commdpi.com

The process begins by assembling a dataset of molecules with known activities or properties. mdpi.com For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties.

Using statistical methods or machine learning algorithms, a mathematical model is then built that correlates these descriptors with the observed activity or property. mdpi.comoptibrium.com

If a QSAR study were performed on a series of urea derivatives including this compound, the resulting model could be used to:

Predict Activity: Estimate the biological activity of new, unsynthesized urea compounds.

Guide Optimization: The model can indicate which structural features are most important for activity. For example, it might reveal that increasing the length of the alkyl chain or adding a specific substituent to the aniline ring would enhance the desired biological effect. This provides a rational basis for designing more potent compounds.

A typical QSAR model might take the form of a linear equation, though more complex non-linear models are also common:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

The coefficients (c1, c2, etc.) indicate the importance and direction of each descriptor's influence on the activity. A validated QSAR model is a powerful tool for virtual screening and lead optimization in the drug discovery process. nih.gov

Structure Activity Relationship Sar Studies of 1 Anilino 3 Butylurea Derivatives

Systematic Modification Strategies for Biological Activity Optimization

Systematic modification of the 1-anilino-3-butylurea scaffold is a key strategy for optimizing biological activity. This involves a methodical approach to altering different parts of the molecule—the anilino ring, the butyl chain, and the urea (B33335) linker—to understand their contribution to the compound's interaction with its biological target.

One common strategy involves exploring the electronic and steric effects of substituents on the anilino ring. Researchers often introduce a variety of functional groups, ranging from electron-donating to electron-withdrawing groups, at different positions (ortho, meta, and para) of the phenyl ring to map out the electronic requirements for optimal activity. For instance, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, it was found that derivatives with an electron-donating group on the phenyl ring exhibited more potent inhibitory activity against the CRAC channel. nih.gov

Another critical area of modification is the alkyl chain. The length, branching, and rigidity of this chain can significantly impact the compound's lipophilicity, metabolic stability, and ability to fit into the binding pocket of a target protein. For example, in the development of complement inhibitors based on a 1-phenyl-3-(1-phenylethyl)urea scaffold, the introduction of a five- or six-carbon chain was shown to greatly improve activity. nih.gov

Furthermore, modifications of the urea linkage itself, such as N-alkylation or replacement with bioisosteres, can alter the hydrogen bonding capacity and conformational flexibility of the molecule, thereby influencing its biological profile. The free N-H of the urea was not found to be essential for maintaining high potency in inhibiting Ca2+ influx in one study. nih.gov

These systematic modification strategies allow for the development of a comprehensive SAR profile, guiding the design of more potent and selective analogs.

Influence of Anilino Moiety Substitutions on Biological Efficacy

Substitutions on the anilino (phenyl) moiety of this compound derivatives play a pivotal role in modulating their biological efficacy. The nature and position of these substituents can profoundly affect the compound's electronic properties, hydrophobicity, and steric interactions with its biological target.

Research on various phenylurea derivatives has demonstrated a strong preference for substitution at the para-position of the phenyl ring. nih.gov For instance, in a study of phenylurea derivatives as IDO1 inhibitors, para-substitution with electron-withdrawing groups was found to be beneficial for activity. nih.gov Specifically, substituents like nitro (p-NO2) and cyano (p-CN) at the para-position led to enhanced inhibitory potency. nih.gov Conversely, ortho,para-disubstituted phenylurea derivatives, such as those with o,p-difluoro or o,p-dichloro substituents, showed no inhibitory activity, highlighting the importance of the substitution pattern. nih.gov

The size of the substituent on the phenyl ring is also a critical factor. While small para-alkyl substituents were tolerated, the introduction of a bulkier group like an isopropyl group at the para-position resulted in a loss of activity. nih.gov This suggests that the binding pocket of the target protein may have specific steric constraints that limit the size of the substituent on the anilino ring.

In a different context, a study on N-arylanthranilic acids, which share the N-aryl feature, also underscored the importance of the substitution pattern on the aryl ring for anti-inflammatory activity. nih.gov

The following table summarizes the influence of anilino moiety substitutions on the biological activity of phenylurea derivatives based on published research.

| Compound Series | Substitution Position | Substituent Type | Effect on Biological Activity |

| Phenylurea IDO1 Inhibitors | para | Electron-withdrawing (e.g., -NO2, -CN) | Beneficial for activity nih.gov |

| Phenylurea IDO1 Inhibitors | para | Small alkyl (e.g., -CH3) | Tolerated nih.gov |

| Phenylurea IDO1 Inhibitors | para | Bulky alkyl (e.g., -isopropyl) | Loss of activity nih.gov |

| Phenylurea IDO1 Inhibitors | ortho, para | Dihalo (e.g., -F, -Cl) | No activity nih.gov |

| 1-Phenyl-3-(1-phenylethyl)urea Derivatives | Not specified | Electron-donating | More potent inhibition nih.gov |

Modulation of Biological Responses by Alterations in the Butyl Chain

The butyl chain in this compound serves as a flexible linker that can significantly influence the compound's interaction with its biological target. Alterations in the length, branching, and rigidity of this alkyl chain can modulate biological responses by affecting the compound's physicochemical properties and its fit within a binding site.

Studies on related N-alkyl-substituted compounds have shown that the length of the alkyl chain is a critical determinant of biological activity. For example, research on p-alkylaminophenols demonstrated that elongating the alkyl chain from methyl to octyl progressively increased antioxidant activity. nih.gov This suggests that a longer alkyl chain may enhance lipophilicity, facilitating better interaction with lipid membranes or hydrophobic pockets of target proteins.

In the context of phenylurea derivatives, the structure of the alkyl substituent can be crucial. In a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, the presence of an alkyl substituent on the α-position of the benzylic amine was found to be essential for inhibitory activity against Ca2+ influx. nih.gov Furthermore, the stereochemistry of this substituent was important, with the S-configuration being more active than the R-configuration. nih.gov

The replacement of a flexible alkyl chain with a more rigid cyclic structure is another strategy to explore conformational preferences and potentially enhance binding affinity. For instance, replacing a flexible diisobutylamino group with a rigid 3,5-dimethylpiperidinyl group was a design strategy employed to optimize the spatial arrangement of substituents in a series of IDO1 inhibitors. nih.gov

The following table illustrates how modifications to the alkyl chain in related compounds can impact their biological activity.

| Compound Series | Alkyl Chain Modification | Observed Effect on Biological Activity |

| p-Alkylaminophenols | Chain elongation (methyl to octyl) | Increased antioxidant activity nih.gov |

| 1-Phenyl-3-(1-phenylethyl)ureas | Alkyl substitution at α-position | Essential for Ca2+ influx inhibition nih.gov |

| 1-Phenyl-3-(1-phenylethyl)ureas | S-configuration of α-alkyl substituent | More potent than R-configuration nih.gov |

| Phenylurea Derivatives | Replacement of flexible chain with rigid ring | Strategy to reduce entropy loss upon binding nih.gov |

Conformational and Electronic Effects of Urea Linkage Modifications on Biological Activity

The urea linkage (-NH-CO-NH-) is a key structural feature of this compound, providing a rigid and planar unit that can participate in hydrogen bonding interactions with biological targets. Modifications to this linkage can have profound conformational and electronic effects, thereby altering the compound's biological activity.

The hydrogen atoms on the urea nitrogen atoms can act as hydrogen bond donors, which are often crucial for binding to target proteins. However, in some cases, these hydrogen bonds may not be essential. For instance, a study on 1-phenyl-3-(1-phenylethyl)urea derivatives as CRAC channel inhibitors revealed that the free N-H of the urea was not necessary to maintain high inhibitory potency. nih.gov This suggests that for this particular biological target, other interactions may be more dominant.

Conformational analysis of simple alkyl- and phenyl-substituted ureas has shown that these molecules can exist as cis and trans isomers, with distinct rotational barriers around the C-N bonds. nih.gov The preferred conformation can influence how the molecule presents its functional groups for interaction with a receptor. For phenylurea, the lowest energy form is a trans isomer in a syn geometry. nih.gov The barrier to rotation about the C(sp2)-N bond in alkylureas and phenylurea is in the range of 8.2-9.4 kcal/mol, indicating a relatively rigid linkage. nih.gov

Modifying the urea linkage by, for example, inserting a carbon atom to create an N-aryl-N'-benzylurea scaffold, can increase molecular flexibility. mdpi.com This strategy was employed to move from a rigid diaryl urea structure to a more adaptable scaffold, which could potentially access different binding modes. mdpi.com

The table below summarizes the effects of urea linkage modifications on the properties and activities of related compounds.

| Modification Strategy | Effect on Urea Linkage | Impact on Biological Activity/Properties |

| N,N'-disubstitution or N'-substitution | Removes one or both N-H donors | Maintained ability to inhibit IL-2 production with reduced cytotoxicity nih.gov |

| Insertion of a methylene (B1212753) group (benzylurea) | Increased flexibility | Enhanced antiproliferative activity in some cases mdpi.com |

| Isomeric state (cis/trans) | Influences molecular shape and H-bonding geometry | Affects binding to target; trans isomer is lower energy for phenylurea nih.gov |

Emerging Research Directions and Applications for Urea Based Compounds, Including 1 Anilino 3 Butylurea

Rational Design of Multi-Targeting Ligands

The traditional "one drug, one target" approach is often insufficient for complex multifactorial diseases. nih.gov This has spurred the development of multi-target-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. nih.govnih.gov The rational design of these MTDLs involves identifying and combining pharmacophores that can bind to different targets. nih.gov

Urea (B33335) derivatives are attractive candidates for MTDL design due to their ability to engage in various non-covalent interactions, including hydrogen bonding. nih.gov While specific research on 1-Anilino-3-butylurea as a multi-targeting ligand is not extensively documented in the provided results, the principles of MTDL design are broadly applicable to this class of compounds. The process often begins with identifying the binding sites of target proteins and then designing ligands with complementary features. researchgate.net For instance, in the context of Alzheimer's disease, researchers have designed coumarin (B35378) derivatives that inhibit multiple enzymes and protein aggregations involved in the disease's progression. nih.gov This same strategy could theoretically be applied to urea-based scaffolds like this compound, where the anilino and butylurea moieties could be tailored to interact with different biological targets.

The design of MTDLs can be approached through various strategies, including the combination of two or more pharmacophores into a single molecule or the selection of molecules with an inherent capacity to act on multiple targets. nih.gov Computational methods, such as calculating the molecular interaction field maps of active sites, can aid in the ab initio design of multi-target specific pharmacophores. researchgate.net

Advanced Applications in Chemical Biology and Material Science

The utility of urea-based compounds extends beyond medicine into the realms of chemical biology and material science. nih.govontosight.ai In chemical biology, urea derivatives are employed as linkers in the development of antibody-drug conjugates and as building blocks in combinatorial chemistry. nih.gov The unique properties of the urea functional group, such as its dual hydrogen bond donor and acceptor nature, are crucial for these applications. nih.gov

In material science, urea derivatives are investigated for their potential in creating novel organic materials. ontosight.ai Their applications include crystal engineering and the design of non-linear optical materials. ontosight.ai The ability of urea molecules to form interpenetrating helices held together by hydrogen bonds allows them to trap various organic compounds, a property utilized in separating racemic mixtures. thechemco.com Furthermore, urea-formaldehyde resins are widely used as durable and moisture-resistant adhesives in products like particleboard and plywood. pcc.eu

The future of urea production is also a significant area of research, with a focus on developing more sustainable and energy-efficient processes. kgsindustry.comkgsindustry.com Innovations include the use of advanced catalysts to enhance reaction efficiency and the integration of renewable energy sources to reduce the carbon footprint of production. kgsindustry.comkgsindustry.com

Development of Chemical Probes and Biosensors

Urea and its derivatives are pivotal in the development of chemical probes and biosensors for detecting a variety of analytes. nih.govmdpi.com For instance, 1-anilino-8-naphthalene sulfonate (ANS) is a fluorescent probe used to study drug interactions with serum proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov The fluorescence of ANS changes upon binding to these proteins, and this change can be modulated by the presence of other drugs, providing a method to characterize drug-protein binding. nih.gov

Fluorescent probes are also used to monitor protein denaturation. For example, the fluorescence of E-3-(4-dimethylamino-naphthalen-1-yl)-acrylic acid changes in response to the polarity of its microenvironment, allowing it to track the chemical unfolding of proteins like bovine serum albumin (BSA) induced by urea. nih.gov

In the field of biosensors, urease-based sensors are common for the detection of urea. nih.govmdpi.comnih.gov These sensors typically rely on the enzymatic hydrolysis of urea by urease, which produces ions that can be detected by various transducers. nih.gov Both enzymatic and non-enzymatic urea biosensors have been developed, each with its own set of advantages and disadvantages. nih.gov Recent advancements have focused on improving the stability and sensitivity of these biosensors, for example, by immobilizing urease on novel materials like fullerene-urease bio-conjugates or by using advanced cross-linkers. mdpi.comscience.gov Researchers have also developed urea biosensors based on the detection of CO2 produced during the enzymatic reaction, which offers the advantage of shielding the electrodes from the sample medium. nih.govacs.org

Table of Urea Biosensor Characteristics

| Transduction Method | Key Features | Example Application |

|---|---|---|

| Amperometric | Measures the current produced by the oxidation or reduction of the products of the enzymatic reaction. | Detection of urea in physiological fluids. mdpi.com |

| Potentiometric | Measures the change in potential due to the accumulation of charged species. | Monitoring of urea with ion-selective field-effect transistors. nih.gov |

| Optical | Detects changes in optical properties, such as fluorescence or absorbance. | Assessment of urea concentration in urine samples using silicon nanoparticles. nih.gov |

Future Methodological Advancements in Urea Chemistry

The synthesis of urea derivatives is a field of continuous innovation, driven by the need for safer, more efficient, and environmentally friendly methods. nih.govnih.gov Traditional methods often involve hazardous reagents like phosgene. nih.govrsc.org

Modern Synthetic Approaches:

Safer Reagents: There is a significant shift towards using safer alternatives to phosgene, such as N,N′-Carbonyldiimidazole (CDI), which is a crystalline solid and does not produce toxic byproducts. nih.gov

Catalytic Methods: Transition metal-catalyzed reactions, such as the catalytic oxidative carbonylation of amines using carbon monoxide, are being explored for their atom economy. nih.gov Ruthenium pincer complexes have been shown to catalyze the direct synthesis of urea from methanol (B129727) and amines. organic-chemistry.org

Green Chemistry: "On-water" synthesis, where the reaction of isocyanates with amines is carried out in water, offers a sustainable and chemoselective route to unsymmetrical ureas, avoiding the use of volatile organic compounds. organic-chemistry.org Microwave-assisted synthesis and the use of solid supports are also being employed to create more environmentally friendly protocols. nih.gov

Flow Chemistry: The Curtius rearrangement, a common route to ureas, can be performed more safely and with better control in flow reactors, which is particularly important when dealing with hazardous intermediates like acyl azides. nih.gov

Electrochemical Synthesis: A promising future direction is the electrochemical synthesis of urea from carbon dioxide and nitrogen sources under ambient conditions, which could offer a more sustainable alternative to the traditional high-temperature, high-pressure industrial process. oaepublish.com

These advancements are expanding the chemical space for drug discovery and material science, allowing for the rapid and efficient synthesis of diverse libraries of urea compounds. nih.gov

Q & A

Basic: What are the standard synthetic protocols for 1-Anilino-3-butylurea, and how can purity be validated?

Methodological Answer:

Synthesis typically involves the reaction of aniline derivatives with butyl isocyanate under anhydrous conditions, using solvents like dichloromethane or tetrahydrofuran. Post-synthesis, purity validation should include:

- Chromatography : HPLC or GC-MS to detect impurities (<1% threshold recommended) .

- Spectroscopy : and to confirm structural integrity (e.g., characteristic urea carbonyl peaks at ~160 ppm) .

- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and O.

Note: Always reference literature protocols for solvent selection and reaction temperature optimization to avoid side products .

Advanced: How can computational modeling (e.g., DFT) guide the design of this compound derivatives for enhanced biological activity?

Methodological Answer:

Density Functional Theory (DFT) can predict electronic properties and binding affinities. Key steps include:

- Optimizing Geometry : Use software like Gaussian or ORCA to model the compound’s 3D structure.

- Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, urea moieties often form hydrogen bonds with catalytic residues .

- SAR Analysis : Correlate computational results (e.g., charge distribution) with experimental bioactivity data to prioritize derivatives for synthesis .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Standardized Assays : Replicate studies using cell lines from authenticated repositories (e.g., ATCC) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., pH sensitivity of urea derivatives) .

- Collaborative Validation : Share samples with independent labs to confirm activity thresholds .

Basic: What spectroscopic techniques are critical for characterizing this compound in solid vs. solution states?

Methodological Answer:

- Solid-State :

- XRD : Determines crystalline structure and polymorphism.

- FT-IR : Identifies hydrogen bonding patterns (N-H stretching at ~3300 cm) .

- Solution-State :

- NMR : and spectra in deuterated solvents (e.g., DMSO-d) to assess dynamic behavior.

- UV-Vis : Detects π→π* transitions in aromatic systems (e.g., aniline moiety absorption at ~260 nm) .

Advanced: How can researchers design experiments to probe the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Kinetic Studies : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .

- Stress Testing : Expose to elevated temperatures (e.g., 50°C) or enzymatic hydrolysis (e.g., liver microsomes) to identify degradation pathways .

- Computational Support : Use QM/MM simulations to predict hydrolysis mechanisms and guide stabilizer design .

Basic: What are the key considerations for formulating research questions on this compound’s mechanism of action?

Methodological Answer:

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example Question : “Does this compound inhibit histone deacetylases via urea-mediated chelation of zinc ions?”

Advanced: How can researchers integrate this compound into supramolecular systems for drug delivery?

Methodological Answer:

- Host-Guest Chemistry : Utilize urea’s hydrogen-bonding capability to design cyclodextrin or cucurbituril complexes. Characterize binding constants via titration .

- Nanocarrier Functionalization : Conjugate the compound to PEGylated liposomes and assess release kinetics using dialysis membranes (MWCO 10 kDa) .

- In Vivo Validation : Track biodistribution in model organisms via radiolabeling (e.g., ) .

Basic: What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Specify reaction scales, solvent batches, and equipment models (e.g., “Stirred at 500 rpm using a Heidolph MR Hei-Standard”).

- Data Archiving : Deposit raw spectra and chromatograms in repositories like Zenodo with DOIs .

- Negative Results : Report failed syntheses or inactive analogs to prevent redundant efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.